molecular formula C14H14BrN3O B5385651 1-(5-Bromopyridin-2-yl)-3-(2,4-dimethylphenyl)urea

1-(5-Bromopyridin-2-yl)-3-(2,4-dimethylphenyl)urea

Cat. No.: B5385651
M. Wt: 320.18 g/mol
InChI Key: QAUBVBXXWBPQCI-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-3-(2,4-dimethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromopyridine moiety and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-3-(2,4-dimethylphenyl)urea typically involves the reaction of 5-bromopyridine-2-amine with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-3-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-(2,4-dimethylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The dimethylphenyl group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloropyridin-2-yl)-3-(2,4-dimethylphenyl)urea
  • **1-(5-Fluoropyridin-2-yl)-3-(2,4-dim

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(2,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c1-9-3-5-12(10(2)7-9)17-14(19)18-13-6-4-11(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUBVBXXWBPQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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